molecular formula C19H18N2O6 B554353 Z-Pro-ONp CAS No. 3304-59-4

Z-Pro-ONp

Cat. No. B554353
CAS RN: 3304-59-4
M. Wt: 370,35 g/mole
InChI Key: GXUFIJVKXYWCAO-KRWDZBQOSA-N
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Description

Z-Pro-ONp, also known as (S)-1-Benzyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate, is a chemical compound with the CAS Number: 3304-59-4 . It has a molecular weight of 370.36 and is typically stored in dry conditions at 2-8°C .


Synthesis Analysis

Z-Pro-ONp can be synthesized from 4-Nitrophenol and N-Benzyloxycarbonyl-L-proline . There are two synthesis methods available .


Molecular Structure Analysis

The molecular formula of Z-Pro-ONp is C19H18N2O6 . It is a solid compound .


Physical And Chemical Properties Analysis

Z-Pro-ONp is a solid compound with a molecular weight of 370.36 . It is typically stored in dry conditions at 2-8°C . It has a pale yellow color .

Scientific Research Applications

Role in Gastrointestinal Function and Depressive Behavior

  • Z-Pro-ONp (referred to as ZJP in the study) was evaluated for its effects on gastrointestinal function and depressive behavior in rats under chronic unpredictable mild stress. The study found that ZJP significantly relieved depression-like symptoms and improved gastrointestinal motility by restoring gastric electrical rhythm and promoting gastrointestinal propulsion. It also regulated levels of certain neurotransmitters and hormones, suggesting potential clinical applications in anti-depressant and gastrointestinal regulating functions (Wang et al., 2020).

Influence on Bone Remodeling

  • Z-Pro-ONp (referred to as ZP in the study) was investigated for its effects on periodontitis and alveolar bone loss. The study demonstrated that ZP treatment inhibited alveolar bone loss and maintained the integrity of periodontal structures by regulating bone remodeling. It affected the expression of key markers involved in bone resorption and formation, indicating that ZP could be a therapeutic target for treating periodontitis (Kim et al., 2017).

Modulation of Immune and Inflammatory Responses

  • A study on selective glucocorticoid receptor agonists highlighted a compound, ZK 216348, that shows a significant dissociation between transrepression and transactivation, both in vitro and in vivo. This compound demonstrated anti-inflammatory activity comparable to prednisolone in a murine model of skin inflammation, with a superior side-effect profile, suggesting a potential application in reducing inflammation while minimizing adverse effects (Schäcke et al., 2003).

Role in Nanotechnology and Drug Delivery

  • Zinc oxide nanoparticles (ZnONPs), akin to Z-Pro-ONp, have been a focus in biomedical research due to their specific toxicity to cancer cells via pH-dependent dissolution into Zn2+ ions. These nanoparticles are also employed as carriers for targeted drug delivery into tumor cells. The review discussed various synthesis methods of ZnONPs and their applications in anticancer mechanisms and drug delivery systems, underlining their size, shape, and surface charge-dependent cytotoxicity (Singh et al., 2020).

Safety And Hazards

Z-Pro-ONp is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or allergic reactions . The recommended safety measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-18(27-16-10-8-15(9-11-16)21(24)25)17-7-4-12-20(17)19(23)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUFIJVKXYWCAO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-ONp

CAS RN

3304-59-4
Record name 2-(4-Nitrophenyl) 1-(phenylmethyl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3304-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl 2-(4-nitrophenyl) (S)-pyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
NV Rao, E Adams - Biochemical and Biophysical Research …, 1979 - Elsevier
… H-Pro-ONp,HBr (prepared from Z-Pro-ONp) (4.12 g) was suspended in 40 ml of acetonitrile, stirred magnetically and treated with DCC (3 g). At 5’, the suspension of H-Pro-ONp,HBr/…
Number of citations: 23 www.sciencedirect.com
T ABIKO - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
… II was treated with hydrogen bromide—acetic acid solution in the presence of anisole and the resulting dipeptide ester was condensed with Z—Pro—ONp” to yield Z—Pro~Tyr(Me)—Arg(…
Number of citations: 3 www.jstage.jst.go.jp
G Lucente, F Pinnen, G Zanotti - Tetrahedron Letters, 1978 - Elsevier
… In accordance with the proposed mechanism are the following observations concerning Z-Pro-ONp : the yield of gb changes from 90% to-40% when MCPBA is replaced by hydrogen …
Number of citations: 8 www.sciencedirect.com
R Walter, T Yoshimoto - Biochemistry, 1978 - ACS Publications
Roderich Walter* and TadashiYoshimoto abstract: Postproline cleaving enzyme [EC 3.4. 21.-] has recently been purified from lamb kidney and tentatively identified as a serine …
Number of citations: 80 pubs.acs.org
Y Trudelle, A Brack, A Delmas… - … Journal of Peptide …, 1987 - Wiley Online Library
Sequential poly(Arg‐Thr‐Lys‐Pro) consisting mainly of the repeat of tuftsin Thr‐Lys‐Pro‐Arg was synthesized by condensing the p‐nitrophenyl ester of Arg(HCI)‐Thr‐Lys‐(2‐CI‐Z)‐Pro …
Number of citations: 22 onlinelibrary.wiley.com
R Walter, WH Simmons, T Yoshimoto - Molecular and cellular biochemistry, 1980 - Springer
Peptidases which are specific for proline residues have been described and include endopeptidases (post-proline cleaving enzyme and proline specific endopeptidase), N-terminal …
Number of citations: 334 link.springer.com
VM TITOV, EA MESHCHERYAKOVA… - … Journal of Peptide …, 1995 - Wiley Online Library
… ONp and Z-Pro-ONp, which were synthesized by a standard DCC procedure. GMDP was … 6.83 g (10.8 mmol, 53% to Z-Pro-ONp) of 1 were isolated, Rf 0.59 (A), mp 137-139"C, [ M ] D …
Number of citations: 15 onlinelibrary.wiley.com
S Castensson, H Sievertsson, B Lindeke, CY Sum - FEBS letters, 1974 - core.ac.uk
In 1967 Cotzias et al.[l] suggested that the melanocyte-stimulating hormone (MSH) of the pituitary may aggravate the tremor in Parkinson’s disease and more recently Shuster et al.[2] …
Number of citations: 44 core.ac.uk
GM Bonora, C Toniolo - Biopolymers: Original Research on …, 1974 - Wiley Online Library
The synthesis and characterization of a series of oligopeptides (from the tripeptide to the octadecapeptide) with the repeating sequence L‐norvalyl‐glycyl‐L‐proline and a polytripeptide …
Number of citations: 16 onlinelibrary.wiley.com
Y OKADA, Y TSUDA, M YAGYU - Chemical and Pharmaceutical …, 1980 - jstage.jst.go.jp
… Z-Pro-Ser-OMe H—Ser—OMe (prepared from 15.1 g of IIeSer~OMe-HC1 and 13.6 ml of triethylamine) and Z—Pro—ONp (35.9 g) were dissolved in dioxane (100 ml) and stirred at room …
Number of citations: 15 www.jstage.jst.go.jp

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